molecular formula C20H25N3O2 B2919877 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one CAS No. 2309190-02-9

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2919877
CAS No.: 2309190-02-9
M. Wt: 339.439
InChI Key: AOSXOGSBCHMPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one (CAS 2309190-02-9) is a chemical compound with the molecular formula C20H25N3O2 and a molecular weight of 339.43 g/mol . This complex organic molecule features an 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry due to its potential for interacting with biological targets. The compound is further functionalized with a 4-methoxyphenyl propan-1-one chain and a 1H-imidazol-1-yl substituent. The imidazole ring is a key pharmacophore known to facilitate binding to various enzymatic targets, often through hydrogen bonding and coordination interactions. While specific biological data for this exact molecule is limited, scientific literature indicates that compounds based on the 8-azabicyclo[3.2.1]octane framework are actively investigated as antagonists for neurological and cardiovascular receptors, such as the vasopressin V1A and neurokinin NK1 receptors . This suggests its potential value in basic research for studying similar G-protein coupled receptor (GPCR) pathways. This product is intended for research applications in laboratory settings only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-7-2-15(3-8-19)4-9-20(24)23-16-5-6-17(23)13-18(12-16)22-11-10-21-14-22/h2-3,7-8,10-11,14,16-18H,4-6,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSXOGSBCHMPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one typically involves the construction of the azabicyclo[32One common synthetic route includes the enantioselective construction of the azabicyclo[3.2.1]octane core, which can be achieved through various methodologies such as asymmetric synthesis or desymmetrization of achiral tropinone derivatives . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The imidazole ring and methoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The azabicyclo[3.2.1]octane scaffold may contribute to the compound’s binding affinity and selectivity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Features Physical/Biological Data
Target Compound 8-azabicyclo[3.2.1]octane 3-(1H-imidazol-1-yl), 8-(3-(4-methoxyphenyl)propan-1-one) C20H24N3O2 (est.) Not reported in evidence; inferred rigidity and H-bonding potential from imidazole .
BK63156 () 8-azabicyclo[3.2.1]octane 3-(1H-1,2,4-triazol-1-yl), 8-(3-(4-methoxyphenyl)propan-1-one) C19H24N4O2 Molecular weight: 340.42 g/mol; priced at $523–1,656 (research use). Triazole may enhance metabolic stability vs. imidazole .
Compound 4a () Linear propanone 1-(4-methoxyphenyl), 3-(1H-imidazol-1-yl) C13H14N2O2 Melting point: 76.5–77.5°C; 32% yield. Lacks bicyclic rigidity, suggesting lower target affinity .
para-Nitroazaprocin () 3,8-diazabicyclo[3.2.1]octane 3-(4-nitrophenyl propenyl), 8-propan-1-one C21H24N4O3 (est.) Regulated compound; nitro group increases electron withdrawal, possibly enhancing CNS activity .
Trifluoromethyl Analog () 8-azabicyclo[3.2.1]oct-2-ene 3-(4-(trifluoromethyl)phenyl)propan-1-one C17H18F3NO Molecular weight: 309.33 g/mol; trifluoromethyl group boosts lipophilicity and membrane permeability .

Key Findings

Substituent Effects on Bioactivity: Imidazole vs. Aryl Group Variations: The 4-methoxyphenyl group (electron-donating) contrasts with nitro (electron-withdrawing, ) and trifluoromethyl (lipophilic, ) substituents. These differences modulate electronic properties and pharmacokinetics (e.g., nitro groups may enhance blood-brain barrier penetration) .

Synthetic Challenges :

  • Bicyclic cores (e.g., 8-azabicyclo[3.2.1]octane) require multistep syntheses, as seen in low yields (24–32%) for linear analogs (). However, rigid scaffolds improve selectivity .
  • Triazole-containing BK63156 is commercially available (), suggesting optimized synthetic routes for nitrogen-rich heterocycles.

Thermal and Solubility Properties :

  • Linear analogs (e.g., Compound 4a, ) exhibit lower melting points (65–106°C) vs. bicyclic compounds, implying reduced crystallinity and possibly better solubility .
  • Trifluoromethyl groups () enhance hydrophobicity, which may necessitate formulation adjustments for aqueous delivery .

Table 2: Pharmacological Potential

Compound Likely Target Class Rationale
Target Compound Kinases or GPCRs Imidazole and methoxyphenyl groups are common in kinase inhibitors (e.g., EGFR) and serotonin receptor modulators .
para-Nitroazaprocin CNS receptors Structural similarity to regulated psychoactive compounds suggests opioid or cannabinoid receptor interactions .
Trifluoromethyl Analog Metabolic enzymes Fluorinated groups often target cytochrome P450 enzymes or peroxisome proliferator-activated receptors (PPARs) .

Biological Activity

The compound 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, examining various studies and findings related to its pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C20H25N3O2C_{20}H_{25}N_{3}O_{2} with a molecular weight of approximately 339.4 g/mol. It features an imidazole ring, a bicyclic structure, and a methoxyphenyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC20H25N3O2C_{20}H_{25}N_{3}O_{2}
Molecular Weight339.4 g/mol
StructureBicyclic with imidazole and methoxyphenyl moieties

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. A study highlighted that related imidazole derivatives showed notable cytotoxicity against breast cancer cell lines (MCF-7), demonstrating higher efficacy than the reference drug Tamoxifen . The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely facilitated by the structural features of the compound.

Antimicrobial Activity

The presence of the imidazole ring in the structure is associated with various antimicrobial activities. Compounds containing imidazole derivatives have been reported to possess antifungal properties, particularly against Candida species . This suggests potential applications in treating fungal infections, possibly due to their ability to disrupt fungal cell membranes or inhibit vital enzymatic processes.

Neuroactive Properties

The bicyclic structure may confer neuroactive properties, making this compound a candidate for further exploration in neuropharmacology. Studies on similar compounds indicate that they may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

The biological activity of This compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can act as a ligand for enzymes, modulating their activity.
  • Receptor Binding : The compound may bind to specific receptors involved in cancer progression or microbial resistance.
  • Cellular Uptake : The structural characteristics enhance the compound's ability to penetrate cellular membranes, facilitating its bioactivity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound and its analogs:

Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of synthesized compounds on MCF-7 breast cancer cells using an MTT assay. Results indicated that several derivatives exhibited significant cytotoxicity while maintaining low toxicity levels on normal cells .

Study 2: Antifungal Activity

Research on imidazole derivatives demonstrated their effectiveness against fungal pathogens, suggesting that modifications in the side chains could enhance antifungal potency . This reinforces the potential use of This compound in treating fungal infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.